molecular formula C19H21N3O5S B3488249 2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole

2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole

Cat. No.: B3488249
M. Wt: 403.5 g/mol
InChI Key: FRJXHQZNUPJVOW-UHFFFAOYSA-N
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Description

2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole is a complex organic compound that features a unique combination of functional groups, including a furan ring, a morpholine moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step involves the coupling of a furan derivative with the oxazole intermediate.

    Attachment of the morpholine moiety: This is usually done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: The morpholine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-2-furyl)-2-morpholin-4-ylethanamine
  • 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

Uniqueness

2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole is unique due to its combination of a furan ring, a morpholine moiety, and an oxazole ring, which are not commonly found together in a single molecule

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c23-28(24,15-5-2-1-3-6-15)19-18(20-8-9-22-10-13-25-14-11-22)27-17(21-19)16-7-4-12-26-16/h1-7,12,20H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJXHQZNUPJVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole
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2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole
Reactant of Route 3
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2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole
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2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole
Reactant of Route 5
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2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole
Reactant of Route 6
2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole

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